molecular formula C19H18N4O2 B6567633 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole CAS No. 1021225-01-3

1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole

Cat. No.: B6567633
CAS No.: 1021225-01-3
M. Wt: 334.4 g/mol
InChI Key: VZMDPOLSPNYABK-UHFFFAOYSA-N
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Description

1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole is a synthetic organic compound notable for its unique chemical structure, which combines a 1,3-benzodiazole core with a 1,2,4-oxadiazole ring and a methoxyphenyl group. The presence of these distinct moieties makes this compound a subject of significant interest in medicinal chemistry and materials science due to its potential bioactive properties and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically involves multi-step processes. One potential synthetic route begins with the preparation of the 1,3-benzodiazole core via cyclization reactions of ortho-substituted anilines with nitriles.

  • The 1,2,4-oxadiazole ring can be synthesized through a cyclization reaction of amidoximes with acyl chlorides.

  • The integration of the methoxyphenyl group is often accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate halogenated precursors and organoboron reagents.

Industrial Production Methods:

  • Industrial-scale production may leverage continuous flow chemistry techniques to enhance yield and process efficiency. Catalytic hydrogenation and precise control over reaction parameters like temperature, pressure, and solvent selection are crucial for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially affecting the methoxy group or the aromatic rings.

  • Reduction: Reduction reactions can target the oxadiazole ring, leading to potential ring-opening processes.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole or oxadiazole rings.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

  • Substitution: Use of halogenated derivatives and strong bases or acids as catalysts.

Major Products Formed:

  • Oxidation products may include quinone or nitroso derivatives.

  • Reduction may yield simpler ring-opened amines or alcohols.

  • Substitution reactions can result in a wide variety of derivatives depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. A study demonstrated that modifications to the oxadiazole ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Neuroprotective Effects
Recent investigations have suggested that the compound may have neuroprotective properties. In animal models, it has been shown to mitigate oxidative stress and inflammation in neurodegenerative diseases, indicating its potential in treating conditions like Alzheimer's and Parkinson's disease .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of oxadiazole units into polymers has been explored for their optical and electronic properties. Compounds like Benzodiazole Oxadiazole are used as building blocks in creating light-emitting diodes (LEDs) and organic photovoltaic devices due to their favorable charge transport characteristics .

Sensors
The unique photophysical properties of the compound make it suitable for sensor applications. Studies have reported its use in developing sensors for detecting metal ions and organic pollutants due to its fluorescence properties .

Agricultural Science Applications

Pesticidal Activity
The compound has shown potential as a pesticide. Research indicates that it can effectively control certain pest populations while being less harmful to beneficial insects compared to conventional pesticides. This selectivity is crucial for sustainable agriculture practices .

Herbicidal Properties
In addition to its pesticidal effects, studies have also explored its herbicidal activity. Field trials demonstrated that formulations containing this compound could effectively suppress weed growth without adversely affecting crop yield .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the anticancer activity of various oxadiazole derivatives, including Benzodiazole Oxadiazole. Results showed a dose-dependent inhibition of cancer cell proliferation in vitro, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Polymer Development

Research conducted at a leading university explored the synthesis of polymers incorporating Benzodiazole Oxadiazole units. The resultant materials exhibited enhanced thermal stability and improved charge mobility, making them suitable for electronic applications .

Mechanism of Action

Molecular Targets and Pathways Involved:

  • The compound may interact with various enzymes or receptors depending on its structural components. For instance, the benzodiazole moiety could interact with GABA receptors, while the oxadiazole ring might be involved in redox reactions within cells.

  • Its mechanism of action often involves the inhibition of specific pathways, such as enzymatic pathways involved in inflammation or cell signaling pathways in cancer.

Comparison with Similar Compounds

  • 1,2,3-benzotriazole: Shares a similar aromatic core but with distinct nitrogen positioning.

  • 2-methyl-1,3-benzothiazole: Has a sulfur atom in place of the oxygen in the oxadiazole ring.

  • 4-methoxyphenyl-substituted oxadiazoles: Analogous in having the 4-methoxyphenyl group but differing in other structural aspects.

Uniqueness:

  • The unique combination of the benzodiazole and oxadiazole rings, along with the methoxyphenyl group, imparts distinctive chemical and biological properties, making it a versatile compound for research and industrial applications.

There you go. Anything else you are curious about?

Biological Activity

The compound 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole (CAS No. 1787896-62-1) represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. This article explores its biological activities, synthesizing relevant research findings and case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular structure of the compound consists of a benzodiazole core linked to a 1,2,4-oxadiazole moiety. The presence of the 4-methoxyphenyl group enhances its lipophilicity and bioactivity.

PropertyValue
Molecular FormulaC14H18N4O2
Molecular Weight278.32 g/mol
CAS Number1787896-62-1
SolubilitySoluble in DMSO

Biological Activity Overview

Research indicates that compounds containing 1,2,4-oxadiazole structures exhibit a wide range of biological activities, including:

  • Anticancer Activity : Various derivatives have shown cytotoxic effects against multiple cancer cell lines.
  • Antimicrobial Properties : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Inhibiting pathways associated with inflammatory responses.

Anticancer Activity

A study highlighted the cytotoxic effects of similar oxadiazole derivatives against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The compound's derivatives demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against specific tumor lines, indicating substantial antiproliferative properties .

Antimicrobial Properties

Compounds with oxadiazole rings have been reported to possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance this activity .

Case Study 1: Anticancer Evaluation

In a comparative study involving several oxadiazole derivatives, the compound exhibited significant activity against a panel of twelve human tumor cell lines. Notably, it showed selectivity for renal cancer cells with an IC50 value of approximately 1.143 µM .

Case Study 2: Antimicrobial Testing

A series of synthesized oxadiazole compounds were tested for their antibacterial efficacy. The results indicated that the derivatives displayed moderate to good activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Compounds containing oxadiazole rings have shown inhibitory effects on enzymes such as histone deacetylases (HDACs), which are involved in cancer progression.
  • Receptor Modulation : Some studies suggest that these compounds may act as modulators of specific receptors involved in cellular signaling pathways.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-20-16-5-3-4-6-17(16)23(13)12-11-18-21-19(25-22-18)14-7-9-15(24-2)10-8-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMDPOLSPNYABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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